Lenalidomide-acetamido-O-PEG5-OH is a synthetic compound derived from lenalidomide, an immunomodulatory drug widely used in the treatment of multiple myeloma and other hematological malignancies. This specific derivative incorporates a polyethylene glycol (PEG) moiety, which enhances its solubility and bioavailability, making it suitable for various biochemical applications. The compound's molecular formula is with a molecular weight of approximately .
Lenalidomide-acetamido-O-PEG5-OH is classified as a PEGylated derivative of lenalidomide. PEGylation is a process that involves attaching polyethylene glycol chains to drugs to improve their pharmacokinetic properties, such as solubility, stability, and circulation time in the body. This compound is particularly significant in the context of targeted therapies, as it can be utilized in research and clinical settings to enhance the efficacy of existing treatments .
The synthesis of Lenalidomide-acetamido-O-PEG5-OH typically involves several key steps:
The molecular structure of Lenalidomide-acetamido-O-PEG5-OH features a central lenalidomide core connected to a PEG chain through an acetamido linkage. The presence of the hydroxyl group at the terminal end of the PEG chain contributes to its solubility in aqueous environments.
Lenalidomide-acetamido-O-PEG5-OH can participate in several chemical reactions due to its functional groups:
Lenalidomide-acetamido-O-PEG5-OH exerts its biological effects primarily through its interaction with cereblon, an E3 ubiquitin ligase component. The mechanism involves:
Lenalidomide-acetamido-O-PEG5-OH has several important applications:
This compound exemplifies how chemical modifications can enhance the therapeutic potential of existing drugs while providing new avenues for research in targeted therapies.
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: